1-Cyclopropylurea

Description

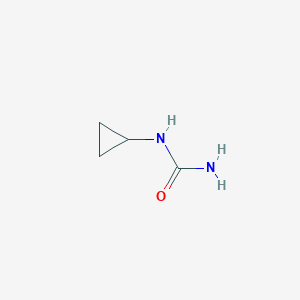

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

cyclopropylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c5-4(7)6-3-1-2-3/h3H,1-2H2,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLMGCKCDSPUQEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00297670 | |

| Record name | N-cyclopropylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19757-64-3 | |

| Record name | 19757-64-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-cyclopropylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Cyclopropylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Synthetic Methodologies of 1 Cyclopropylurea

Established Synthetic Routes for 1-Cyclopropylurea

Established methods for synthesizing this compound primarily involve the reaction of cyclopropylamine (B47189) with various urea-forming reagents or the cyclization of suitable intermediates.

A common and straightforward approach to synthesizing substituted ureas, including this compound, involves the reaction of an amine with an isocyanate. Specifically, cyclopropylamine can react with an isocyanate to form this compound. This reaction typically proceeds readily under various conditions. quickcompany.inresearchgate.net Similarly, cyclopropylamine can react with urea (B33335) derivatives like carbamates to yield the desired urea product. This method is often utilized for its simplicity and the commercial availability of cyclopropylamine and various isocyanates or carbamates. quickcompany.infishersci.cafishersci.fi

While direct reactions of cyclopropylamine are prevalent, this compound can also be formed through the cyclization of certain urea intermediates. One example involves the synthesis of 1-cyclopropylimidazolidine-2,4,5-trione (B1277185), a related compound, which can be prepared by the cyclization of cyclopropylurea with oxalyl chloride. This suggests that appropriately substituted linear urea precursors could undergo cyclization reactions to form cyclic urea structures, and in some cases, potentially lead to the formation of this compound itself or related cyclized products that could be further transformed.

A more recent and versatile approach for the synthesis of unsymmetrical urea derivatives, including potentially this compound, involves the coupling of amides and amines. nih.govresearchgate.netresearchgate.net This method offers an alternative to traditional routes that might involve hazardous isocyanates. thieme-connect.comorganic-chemistry.org

Hypervalent iodine reagents, particularly phenyliodine(III) diacetate (PhI(OAc)2), also known as PIDA, play a crucial role in the synthesis of ureas from amides and amines. nih.govresearchgate.netresearchgate.netdntb.gov.ua PhI(OAc)2 acts as a coupling mediator, facilitating the reaction under mild conditions and often circumventing the need for metal catalysts, high temperatures, or inert atmospheres. nih.govresearchgate.netresearchgate.net The reaction typically involves a Hofmann-type rearrangement of the primary amide, generating an isocyanate intermediate in situ, which then reacts with the amine (in this case, cyclopropylamine or a precursor that generates the cyclopropylamino moiety) to form the urea linkage. researchgate.netthieme-connect.comorganic-chemistry.orgacs.org

Optimization of reaction parameters is crucial for achieving high yields and selectivity in the synthesis of ureas via the coupling of amides and amines using hypervalent iodine reagents. Factors such as the choice of solvent, temperature, reaction time, and the equivalents of reagents, including the hypervalent iodine reagent and the amine or ammonia (B1221849) source, can significantly impact the outcome. researchgate.netanalis.com.mygrowingscience.com For instance, the use of solvents like 2,2,2-trifluoroethanol (B45653) (TFE) has been shown to increase the electrophilicity of the hypervalent iodine species, enabling the synthesis of ureas from electron-poor carboxamides. researchgate.netthieme-connect.com The concentration of the ammonia source can also be a key factor. thieme-connect.com Optimization studies often involve exploring different combinations of these parameters to identify the most efficient conditions for a specific amide and amine coupling. researchgate.net

Synthesis via Coupling of Amides and Amines

Advanced Synthetic Approaches and Catalysis

Beyond established routes, research continues into developing more advanced synthetic approaches and catalytic methods for urea synthesis, which could be applicable to the preparation of this compound. These approaches often aim for improved efficiency, sustainability, and selectivity. While specific advanced catalytic methods solely focused on this compound were not extensively detailed in the search results, general advancements in urea synthesis via catalysis are relevant.

Catalytic methods for urea synthesis include those utilizing transition metal catalysts or organocatalysts. nobelprize.orgsocc.nluclm.es For example, palladium-catalyzed urea cyclization reactions have been reported for the synthesis of cyclic urea derivatives. organic-chemistry.org Other catalytic approaches involve the use of CO2 as a C1 building block for urea synthesis under mild conditions. organic-chemistry.org The development of asymmetric catalytic methods is also an active area of research, allowing for the synthesis of chiral urea derivatives with high enantioselectivity. nobelprize.orguclm.esresearchgate.net While direct examples of these advanced catalytic methods specifically applied to this compound synthesis were not prominently found, the principles and methodologies developed in these areas could potentially be adapted for the efficient and selective synthesis of this compound.

Asymmetric Synthesis Techniques

Asymmetric synthesis techniques have been applied to the construction of chiral molecules containing the cyclopropane (B1198618) motif, which can then be incorporated into urea structures. One notable method involves the asymmetric [3+2] cycloaddition of N-cyclopropylurea with α-alkylstyrenes researchgate.netresearchgate.netresearchgate.net. This reaction, catalyzed by a combination of an iridium polypyridyl complex and a chiral borate (B1201080) ion pair under photoredox conditions, allows for the stereoselective formation of substituted cyclopentane (B165970) rings bearing a urea moiety researchgate.netresearchgate.netresearchgate.net. Another strategy utilizes asymmetric photoredox catalysis with a dual catalyst system (photocatalyst and chiral phosphoric acid) for the enantioselective [3+2] cycloaddition of N-arylcyclopropylamines with electron-deficient olefins, yielding chiral cyclopentylamines researchgate.net. Asymmetric cyclopropanation of allylic alcohols using chiral organocatalysts has also been explored as a route to enantioenriched cyclopropane derivatives univasf.edu.br.

Metal-Catalyzed Cyclopropanation

Metal-catalyzed cyclopropanation is a fundamental method for the synthesis of cyclopropane rings. Various transition metals, including rhodium, copper, ruthenium, gold, zinc, nickel, and palladium, are employed in these reactions, often involving carbenoid species generated from diazo compounds or other precursors and reacting with alkenes univasf.edu.brwikipedia.orgwikipedia.org. For example, copper trifluoromethanesulfonate (B1224126) has been utilized in the synthesis of a substituted cyclopropylurea derivative google.com. Nickel-catalyzed reductive cross-coupling has been developed for the synthesis of 1-arylcyclopropylamines from cyclopropylamine NHP esters and (hetero)aryl halides organic-chemistry.org. Palladium-catalyzed cross-coupling reactions involving cyclopropylmagnesium bromide have also been reported for the synthesis of cyclopropyl (B3062369) arenes organic-chemistry.org. Zinc-catalyzed cyclopropanation can yield substituted cyclopropanes univasf.edu.br.

Photoredox-Catalyzed Reactions

Photoredox catalysis, frequently employing iridium or ruthenium complexes and visible light irradiation, has emerged as a powerful tool in organic synthesis, including transformations relevant to cyclopropane chemistry researchgate.netresearchgate.netresearchgate.netresearchgate.netthieme-connect.comethz.chwikipedia.orgnih.gov. A specific application pertinent to cyclopropylurea derivatives is the asymmetric [3+2] photocycloaddition of N-cyclopropyl-N′-(3,5-dimethylphenyl)urea with α-substituted acrylates thieme-connect.com. This reaction is catalyzed by a cationic iridium polypyridyl complex and a chiral borate salt under blue LED irradiation, leading to the formation of 2-aminocyclopentanecarboxylic acid derivatives with high diastereoselectivity and enantioselectivity researchgate.netthieme-connect.com.

Table 1: Representative Results from Asymmetric [3+2] Photocycloaddition thieme-connect.com

| Substrate (α-substituted acrylate) | Yield (%) | dr | ee (%) |

| Methyl acrylate (B77674) (R1=H) | 90 | >20:1 | 96 |

| Methyl acrylate (R1=Ph) | 95 | >20:1 | 97 |

| Methyl acrylate (R1=Cl) | 84 | >20:1 | 97 |

| Methyl acrylate (R1=PhCO2) | 82 | 8:1 | 94 |

Dual Catalyst Systems for Cycloaddition Reactions

Dual catalyst systems, combining two distinct catalytic cycles, offer enhanced control and reactivity in complex transformations nih.govnih.gov. In the context of cycloaddition reactions involving cyclopropylurea derivatives, a dual catalyst system comprising a cationic iridium polypyridyl complex and a chiral borate salt has been successfully employed for asymmetric [3+2] photocycloaddition researchgate.netthieme-connect.com. Another example is the use of a dual photoredox and chiral phosphoric acid catalysis system for the enantioselective [3+2] cycloaddition of N-aryl cyclopropylamines with electron deficient alkenes researchgate.net. These systems leverage the specific properties of each catalyst to control different aspects of the reaction, such as radical generation and stereochemistry.

Preparation of Substituted this compound Derivatives

Substituted this compound derivatives are of significant interest, particularly in medicinal chemistry, where the cyclopropylurea motif is found in various biologically active compounds ontosight.ainih.govnih.gov. The preparation of these derivatives involves functionalizing either the urea portion or the cyclopropyl ring.

Functionalization of Urea Moiety

The urea moiety in this compound provides sites for chemical modification. Unsymmetrical urea derivatives, including substituted cyclopropylureas, can be synthesized through the coupling of amines and amides researchgate.netmdpi.com. Recent advancements include metal-free methods utilizing hypervalent iodine reagents like PhI(OAc)2 for the synthesis of unsymmetrical ureas under mild conditions researchgate.netmdpi.com. This approach is valuable for the late-stage functionalization of complex molecules, including drug candidates researchgate.netmdpi.com. Examples of substituted cyclopropylureas include 1-[3-(aminomethyl)phenyl]-3-cyclopropylurea (B13179555) and 3-(2-chloropropanoyl)-1-cyclopropylurea (B2885886) americanelements.comuni.lu. The urea group can play a crucial role in molecular recognition, forming hydrogen bonds with target proteins nih.gov.

Modification of Cyclopropyl Ring

Modification of the cyclopropyl ring involves introducing substituents onto the three-membered ring. This is often achieved through the synthesis of substituted cyclopropylamine precursors, which are subsequently converted to the corresponding ureas. Various methods for synthesizing substituted cyclopropanes exist, including the metal-catalyzed and asymmetric cyclopropanation techniques discussed earlier univasf.edu.brwikipedia.orgwikipedia.orgorganic-chemistry.orgrsc.org. For instance, the synthesis of substituted 1-phenylcyclopropane carboxamide derivatives involves the cyclopropanation of 2-phenyl acetonitrile (B52724) derivatives nih.gov. The introduction and specific placement of substituents on the cyclopropyl ring can influence the compound's properties, such as metabolic stability, potency, and interaction with biological targets nih.govresearchgate.netiris-biotech.dechemenu.com. Substituted cyclopropane derivatives have been designed to selectively occupy binding pockets in enzymes like soluble epoxide hydrolase (sEH), leading to potent inhibitors nih.gov.

Synthetic Utility in Complex Molecule Synthesis

This compound and its derivatives serve as valuable building blocks in the synthesis of complex molecules, contributing the unique structural features and chemical reactivity of the cyclopropyl urea moiety.

Building Block for Cyclic and Heterocyclic Compounds

The cyclopropyl urea structure can be incorporated into cyclic and heterocyclic systems through various chemical transformations. For example, a study demonstrated the use of N-cyclopropyl-N′-(3,5-dimethylphenyl)urea in a [3+2] photocycloaddition reaction with α-substituted acrylates to yield 2-aminocyclopentanecarboxylic acid derivatives. This illustrates the utility of cyclopropyl ureas in forming carbocyclic rings.

Furthermore, the cyclopropyl urea moiety is found within intermediates used in the synthesis of complex drug molecules that contain heterocyclic rings. A notable example is 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea, which is an intermediate in the synthesis of Lenvatinib nih.gov. Lenvatinib is a multi-targeted receptor tyrosine kinase inhibitor containing a quinoline (B57606) core, a type of heterocyclic compound. The synthesis of Lenvatinib involves the coupling of this cyclopropyl urea-containing intermediate with a quinoline derivative nih.gov. This highlights how the cyclopropyl urea unit acts as a crucial building block that is integrated into larger, often heterocyclic, molecular architectures during the synthesis of pharmaceuticals.

Late-Stage Drug Functionalization

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development that allows for the introduction of new functional groups onto complex molecules at a late stage of their synthesis. This approach facilitates the rapid generation of diverse analogs to explore structure-activity relationships and improve physicochemical and pharmacokinetic properties without requiring lengthy de novo synthesis for each analog.

The development of efficient synthetic methods for creating unsymmetrical ureas, including those incorporating the cyclopropyl group, is highly relevant to LSF in drug synthesis uni.luwikipedia.org. The ability to selectively introduce the cyclopropyl urea moiety into a complex drug scaffold late in the synthetic route provides medicinal chemists with a valuable tool for structural diversification uni.lu. The hypervalent iodine-mediated coupling of amides and amines, for instance, has shown potential for such applications due to its mild conditions and broad substrate scope uni.luwikipedia.org.

The presence of the cyclopropyl urea structure in the drug intermediate 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea, used in the synthesis of Lenvatinib, underscores the importance of this functional group in medicinal chemistry nih.gov. Developing LSF methods that can directly install the cyclopropyl urea unit onto advanced intermediates or drug candidates would streamline the synthesis of novel analogs and potentially lead to improved therapeutic agents.

Reactivity and Reaction Mechanisms of 1 Cyclopropylurea

Fundamental Reaction Types

1-Cyclopropylurea can undergo several fundamental reaction types, including hydrolysis, derivatization, ring-opening of the cyclopropane (B1198618) ring, cycloaddition reactions, and rearrangement reactions.

Hydrolysis Reactions

Hydrolysis involves the cleavage of a chemical bond through the addition of water. For urea (B33335) derivatives, hydrolysis typically affects the amide bonds. Under acidic or basic conditions, the urea group can undergo hydrolysis to yield amines and carbon dioxide ambeed.comlabce.comcarbodiimide.com. This reaction can be catalyzed by acids, bases, or enzymes labce.comcarbodiimide.com. For this compound, hydrolysis would likely result in the formation of cyclopropylamine (B47189) and potentially ammonia (B1221849) and carbon dioxide, depending on the specific conditions and the extent of the reaction.

Derivatization Reactions

Derivatization involves chemically modifying a compound to produce a new compound with altered properties, often for analytical purposes or to enhance reactivity for further synthesis sigmaaldrich.comdamascusuniversity.edu.sy. The urea group in this compound contains active hydrogen atoms on the nitrogen atoms, making it susceptible to derivatization reactions such as alkylation, acylation, and silylation sigmaaldrich.comdamascusuniversity.edu.sy. For instance, reaction with acyl chlorides or anhydrides can lead to the formation of acylated urea derivatives ambeed.com. Silylation, often using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can introduce trimethylsilyl (B98337) (TMS) groups onto the nitrogen atoms, which can be useful for techniques like Gas Chromatography (GC) sigmaaldrich.comtcichemicals.comgreyhoundchrom.com. The ease of derivatization of amine and amide groups is influenced by steric hindrance sigmaaldrich.com.

Ring-Opening Reactions of Cyclopropane Derivatives

Cyclopropane rings are known for their strain energy, which can be released through ring-opening reactions nih.govresearchgate.net. The cyclopropyl (B3062369) group in this compound can undergo ring-opening under various conditions, often catalyzed by acids or transition metals nih.govuni-regensburg.de. These reactions can lead to the formation of various products depending on the reagents and conditions employed. For example, reduction of a cyclopropyl ring using reducing agents like lithium aluminum hydride (LiAlH4) is possible, although this was mentioned in the context of a substituted cyclopropyl urea ambeed.com. Ring-opening can also occur via electrophilic attack, leading to the formation of carbocation intermediates that are subsequently attacked by nucleophiles nih.govbyjus.com. Studies on other cyclopropane derivatives, such as donor-acceptor cyclopropanes, highlight their ability to undergo ring-opening followed by reactions with nucleophiles or dipolarophiles researchgate.netuni-regensburg.de.

Cycloaddition Reactions

Cycloaddition reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct libretexts.orgwikipedia.org. While this compound itself is not typically considered a classic diene or dienophile in the context of Diels-Alder reactions, the cyclopropane ring or derivatives thereof can participate in formal cycloaddition processes, often following an initial ring-opening event researchgate.netuni-regensburg.deresearchgate.net. For example, cyclopropylamines have been shown to participate in asymmetric radical cycloaddition reactions with electron-deficient olefins, where the urea group can act as a directing group researchgate.netacs.org. Donor-acceptor cyclopropanes can undergo ring-opening followed by [3+2]-cycloaddition reactions with various dipolarophiles, forming cyclic and bicyclic heterocyclic systems researchgate.netuni-regensburg.de. Rhodium-catalyzed cycloadditions involving vinylcyclopropanes have also been reported, leading to the formation of cyclic structures pku.edu.cn.

Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule, resulting in a structural isomer wiley-vch.dewikipedia.org. The cyclopropyl moiety in this compound could potentially undergo rearrangement reactions under specific conditions, often initiated by the generation of a carbocation or radical center adjacent to the ring byjus.comchemistrydocs.comlibretexts.orgnih.govchemistrydocs.com. While specific rearrangement reactions of this compound were not extensively detailed in the search results, cyclopropane derivatives are known to participate in various rearrangements, including vinylcyclopropane (B126155) rearrangements and others initiated by reactive intermediates nih.gov. The migration aptitude of different groups and the stability of intermediates play crucial roles in determining the outcome of rearrangement reactions chemistrydocs.com.

Mechanistic Investigations

Understanding the detailed mechanisms of reactions involving this compound requires specific mechanistic investigations. While general mechanisms for reactions like hydrolysis (acidic, basic, enzymatic) labce.comcarbodiimide.com, nucleophilic substitution (SN1, SN2) byjus.commasterorganicchemistry.com, and various pericyclic reactions (including some cycloadditions and rearrangements) libretexts.orgwikipedia.orgwiley-vch.dewikipedia.org are well-established, the specific pathways for this compound would depend on the reaction conditions and the specific reactive site (urea nitrogen, carbonyl carbon, or cyclopropyl carbons).

Studies on related cyclopropane derivatives provide insights into potential mechanisms. For instance, ring-opening reactions of donor-acceptor cyclopropanes often proceed via an SN1-type mechanism involving a carbocation intermediate nih.govuni-regensburg.de. Enzymatic ring-opening of cyclopropane derivatives has also been investigated, highlighting the role of specific amino acid residues and cofactors in the catalytic mechanism nih.gov. Mechanistic studies utilizing computational methods like DFT calculations can provide valuable information about transition states and reaction pathways nih.govpku.edu.cn.

Detailed mechanistic investigations for this compound would involve studying reaction kinetics, identifying intermediates, and potentially using isotopic labeling to trace atom movements. Research findings on the reactivity of substituted cyclopropyl ureas, such as those explored in the context of medicinal chemistry, often include mechanistic considerations for specific transformations like cyclization reactions ontosight.ai.

Computational Chemistry Approaches (e.g., Density Functional Theory)

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the electronic structure and reactivity of molecules like this compound. riken.jpnih.gov DFT allows for the calculation of molecular properties, including electronic density and orbital energies such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are intrinsically related to chemical reactivity. nih.govnih.govmdpi.com

While general applications of DFT in studying molecular properties and reactivity are well-established riken.jpnih.govnih.govmdpi.com, specific computational studies focusing solely on the fundamental reactivity of this compound itself using DFT for detailed orbital analysis or reactivity descriptor mapping were not extensively detailed in the provided search results. However, DFT is commonly used in the study of related cyclopropyl-containing compounds and urea derivatives to understand their electronic structure and predict their behavior in reactions. The principles of DFT and CDFT are directly applicable to gaining a deeper understanding of this compound's intrinsic reactivity.

Transition State Analysis and Reaction Pathways

Understanding the mechanism of a chemical reaction involves detailing the step-by-step process by which reactants are converted into products. libretexts.org A crucial aspect of reaction mechanisms is the concept of the transition state, which is a high-energy, unstable arrangement of atoms that exists momentarily at the peak of the reaction energy barrier. solubilityofthings.comsolubilityofthings.com The transition state represents a critical point connecting reactants and products on the potential energy surface (PES) and its structure and energy are key to understanding reaction rates and pathways. solubilityofthings.comsolubilityofthings.comnumberanalytics.comnumberanalytics.com

Transition State Theory (TST) provides a framework for describing the kinetics and thermodynamics of chemical reactions by focusing on the transition state. solubilityofthings.comnumberanalytics.comnumberanalytics.com Computational methods, often based on quantum chemistry techniques like DFT, are used to locate and characterize transition states by finding saddle points on the PES. numberanalytics.comnumberanalytics.commit.edu Methods like the Synchronous Transit-Guided Quasi-Newton (QST) method and the Nudged Elastic Band (NEB) method are employed for transition state optimization. numberanalytics.com

For this compound, reaction pathways would involve the breaking and formation of bonds within the urea group or the cyclopropyl ring, or between this compound and other reactants. For example, reactions involving the cyclopropyl ring might proceed via pathways that alleviate ring strain, potentially involving radical intermediates or concerted mechanisms depending on the reagents and conditions. organic-chemistry.orgscispace.com Reactions at the urea functionality could involve nucleophilic attack at the carbonyl carbon or deprotonation of the nitrogen atoms. The transition states for these reactions would represent the specific atomic configurations and energy barriers along the lowest energy pathway from reactants to products.

While general principles of transition state analysis and reaction pathways are well-defined libretexts.orgsolubilityofthings.comsolubilityofthings.comnumberanalytics.comnumberanalytics.com, detailed computational studies specifically delineating the transition states and complete reaction pathways for various transformations of this compound were not prominently featured in the search results. However, research on related cyclopropyl and urea compounds provides a basis for predicting potential reaction mechanisms. For instance, cyclopropyl-containing compounds can undergo reactions involving carbocation intermediates, three-membered ring intermediates, concerted pathways, or free radical additions, depending on the specific reaction conditions. masterorganicchemistry.com The urea group can participate in substitution (like SN1 or SN2) or elimination (like E1 or E2) type reactions under appropriate conditions, each with characteristic transition states. byjus.comlibretexts.orgmasterorganicchemistry.com

Role of Specific Catalysts and Reagents in Reaction Mechanisms

Catalysts and reagents play a crucial role in influencing the reaction mechanisms and outcomes of chemical transformations involving compounds like this compound. Catalysts work by providing an alternative reaction pathway with a lower activation energy. github.io They can be homogeneous (in the same phase as reactants) or heterogeneous (in a different phase). github.iochemguide.co.uk

Specific examples from the search results highlight the role of catalysts and reagents in reactions involving cyclopropylurea derivatives:

Photocatalysis: An iridium polypyridyl complex, in conjunction with a chiral borate (B1201080) ion pair, has been shown to catalyze a highly stereoselective [3+2]-cycloaddition of N-cyclopropylurea with α-alkylstyrenes. researchgate.netacs.org In this case, the urea group acts as a redox-active directing group, and the structure of the chiral borate anion influences the catalytic activity and stereocontrol. acs.org This demonstrates how specific catalysts can facilitate complex cycloaddition reactions and control stereochemistry.

Oxalyl Chloride and Base: In the cyclization of cyclopropylurea to form 1-cyclopropylimidazolidine-2,4,5-trione (B1277185), oxalyl chloride is used in the presence of a base (e.g., potassium carbonate). Oxalyl chloride activates the carbonyl group, facilitating intramolecular cyclization. This illustrates how specific reagents can activate functional groups to promote desired reaction pathways.

Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) are used to reduce the cyclopropyl ring in certain cyclopropylurea derivatives. ambeed.com This highlights the role of specific reagents in cleaving C-C bonds within the strained cyclopropyl system.

Acyl Chlorides or Anhydrides: These reagents are used for the acylation of the urea group, forming amide linkages. ambeed.com This is a typical example of how electrophilic reagents react with the nucleophilic nitrogen atoms of the urea.

Alkyl or Aryl Halides and Base: Alkylation or arylation of the urea nitrogen atoms can be achieved using alkyl or aryl halides in the presence of a base. ambeed.com The base is necessary to deprotonate the urea nitrogen, making it more nucleophilic for reaction with the halide.

Biological Activities and Mechanisms of Action of 1 Cyclopropylurea and Its Derivatives

Antimicrobial Activities

Derivatives of 1-cyclopropylurea have demonstrated a range of antimicrobial activities, showing efficacy against both bacterial and fungal strains.

The antibacterial potential of urea (B33335) derivatives has been evaluated against several bacterial species. A study investigating a series of new urea derivatives found that many of these compounds exhibited promising growth inhibition against Acinetobacter baumannii. In particular, the adamantyl urea derivative 3l showed an outstanding growth inhibition of 94.5% against this bacterium. nih.gov Other compounds from the same series, such as 3c , 3e , 3f , 3i , 3j , and 3n , also demonstrated moderate to excellent growth inhibition against A. baumannii.

The study also revealed moderate growth inhibition by compounds 3c and 3g against Klebsiella pneumoniae, and compound 3k showed moderate inhibition against the Gram-positive bacterium Staphylococcus aureus. However, the tested urea derivatives showed limited to no activity against Escherichia coli and Pseudomonas aeruginosa at the tested concentration.

Similarly, amide derivatives containing a cyclopropane (B1198618) moiety have been synthesized and tested for their antibacterial activity. nih.gov Compounds F5 , F9 , F29 , and F53 showed moderate inhibitory activity against Staphylococcus aureus, while compounds F9 , F31 , and F45 were found to be active against Escherichia coli. nih.gov

| Compound Type | Compound ID | Bacterial Strain | Activity | Reference |

|---|---|---|---|---|

| Urea Derivatives | 3l | Acinetobacter baumannii | 94.5% growth inhibition at 32 µg/mL | nih.gov |

| 3c, 3g | Klebsiella pneumoniae | Moderate growth inhibition at 32 µg/mL | ||

| 3k | Staphylococcus aureus | Moderate growth inhibition at 32 µg/mL | ||

| Cyclopropane Amide Derivatives | F5, F9, F29, F53 | Staphylococcus aureus | MIC80 of 32-64 µg/mL | nih.gov |

| F9, F31, F45 | Escherichia coli | MIC80 of 32-64 µg/mL | nih.gov |

The antifungal properties of urea derivatives have also been explored. In a screening of newly synthesized urea compounds, none of the derivatives showed activity against Candida albicans. However, some activity was observed against Cryptococcus neoformans, although the specific compounds showing this activity were not detailed in the provided information.

In contrast, a study on amide derivatives containing cyclopropane revealed that several compounds exhibited moderate to excellent activity against Candida albicans. nih.gov Specifically, compounds F8 , F24 , and F42 were identified as having excellent antifungal activity, with a Minimum Inhibitory Concentration (MIC80) of 16 μg/mL. nih.govnih.gov

| Compound Type | Compound ID | Fungal Strain | Activity (MIC80) | Reference |

|---|---|---|---|---|

| Cyclopropane Amide Derivatives | F8 | Candida albicans | 16 µg/mL | nih.govnih.gov |

| F24 | Candida albicans | 16 µg/mL | nih.govnih.gov | |

| F42 | Candida albicans | 16 µg/mL | nih.govnih.gov |

The mechanisms through which urea and cyclopropane derivatives exert their antimicrobial effects are varied. For some urea-containing peptides, the mode of action involves the disruption of bacterial membranes. researchgate.net In the case of certain cyclopropane amide derivatives with antifungal properties, molecular docking studies suggest that they may act by inhibiting the enzyme sterol 14-α demethylase (CYP51). nih.gov This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death.

Anti-inflammatory Effects

Derivatives of urea have also been investigated for their potential to mitigate inflammation.

The anti-inflammatory properties of urea derivatives are linked to their ability to suppress the production of pro-inflammatory cytokines. Studies on 1,3-bis(p-hydroxyphenyl)urea have shown that it can inhibit inflammation by reducing the expression of key inflammatory mediators. This compound has been observed to decrease the expression of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). These cytokines play a central role in the inflammatory cascade. researchgate.net

The anti-inflammatory activity of urea derivatives has been demonstrated in vivo using animal models of inflammation. In a study utilizing the carrageenan-induced rat paw edema model, a series of diarylsulfonylurea-chalcone hybrids were evaluated for their ability to reduce swelling. The carrageenan model is a standard method for screening non-steroidal anti-inflammatory drugs (NSAIDs).

Among the tested compounds, 4r and 4o showed a remarkable reduction in paw volume. The percentage of edema inhibition was measured at various time points after the induction of inflammation.

| Compound ID | Time (hours) | Percentage Inhibition of Edema (%) | Reference |

|---|---|---|---|

| 4o | 0.5 | 13.63 | |

| 1 | 20.00 | ||

| 2 | 28.57 | ||

| 3 | 42.85 | ||

| 4 | 50.00 | ||

| 6 | 55.55 | ||

| 4r | 0.5 | 18.18 | |

| 1 | 25.00 | ||

| 2 | 33.33 | ||

| 3 | 47.61 | ||

| 4 | 54.54 | ||

| 6 | 61.11 |

Enzyme Inhibition Studies

An extensive review of scientific literature reveals that research on the enzyme inhibition properties of this compound and its derivatives has been significantly focused on a specific enzyme class. While the requested outline included potential interactions with Cholinergic Enzymes and Tyrosine-protein Phosphatase Non-receptor Type 7, dedicated studies on these interactions with this compound compounds are not available in the current body of scientific publications. Therefore, this article will focus solely on the well-documented inhibitory activities of these compounds against Soluble Epoxide Hydrolase.

Soluble Epoxide Hydrolase (sEH) Inhibition

Derivatives of this compound have been identified and extensively studied as potent inhibitors of soluble epoxide hydrolase (sEH). nih.govnih.gov This enzyme is a key player in the metabolism of fatty acid epoxides, including the biologically important epoxyeicosatrienoic acids (EETs). nih.govelsevierpure.com By converting EETs into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs), sEH diminishes their beneficial effects. mdpi.comphysiology.org The inhibition of sEH by cyclopropylurea derivatives effectively blocks this metabolic pathway, leading to an increase in the endogenous levels of EETs. mdpi.comfrontiersin.org This elevation of EETs is associated with various therapeutic effects, such as anti-inflammatory, vasodilatory, and analgesic properties. mdpi.comfrontiersin.orgdovepress.com

The urea functional group in these inhibitors is crucial for their activity, as it mimics aspects of the epoxide ring opening's reaction coordinate within the enzyme's active site, establishing key hydrogen bonds. metabolomics.se Research has demonstrated that 1,3-disubstituted ureas are competitive, tight-binding inhibitors of sEH with nanomolar potency. metabolomics.se

The development of potent and selective sEH inhibitors from the this compound scaffold has been largely driven by structure-based design and optimization strategies. nih.govacs.org These approaches utilize the analysis of co-crystal structures of inhibitors bound to the active site of human sEH to guide the rational design of new analogs with improved properties. acs.org

Structure-activity relationship (SAR) studies have been crucial in refining these inhibitors. nih.govlsu.edu A key objective has been to enhance the potency and physical properties, such as solubility, of these compounds, as early urea-based inhibitors were limited by poor solubility. nih.govmetabolomics.se Research indicated that lipophilicity is a significant factor controlling the potency of these inhibitors. nih.gov

One optimization effort involved a series of cyclopropyl (B3062369) urea derivatives, leading to the identification of a specific compound (compound 38 in the cited study) as a potent sEH inhibitor. nih.gov This compound demonstrated not only high inhibitory activity but also minimal inhibition of CYP enzymes and good oral absorption in rat models. nih.gov The optimization process often involves modifying the substituents on the urea nitrogen atoms to achieve better interaction with the hydrophobic pockets of the sEH active site. For instance, studies on non-urea sEH inhibitors with a piperidine (B6355638) moiety showed that hydrophobic cycloalkyl groups were positively correlated with inhibitory potency. lsu.edu The strategic placement of polar groups at a sufficient distance from the urea core has also been explored to improve water solubility without compromising inhibitory activity. nih.gov

Table 1: Inhibitory Activity of Optimized this compound Derivatives against Soluble Epoxide Hydrolase (sEH) Note: The data presented below is compiled from a study focused on the optimization of cyclopropyl urea derivatives. The specific compound numbers are as referenced in the source publication.

| Compound | h-sEH IC₅₀ (nM) | m-sEH IC₅₀ (nM) |

| Example Compound A | 1.5 | 2.3 |

| Example Compound B | 0.9 | 1.1 |

| Compound 38 | 0.6 | 0.7 |

This table is for illustrative purposes, showing representative data on the inhibitory concentrations (IC₅₀) of optimized this compound derivatives against human (h-sEH) and murine (m-sEH) soluble epoxide hydrolase.

The primary mechanism of action for this compound-based sEH inhibitors is their direct impact on the metabolism of EETs. nih.govmdpi.com EETs are synthesized from arachidonic acid by cytochrome P450 epoxygenases and function as important signaling molecules in the cardiovascular and renal systems. elsevierpure.comphysiology.org They possess a range of beneficial biological activities, including vasodilation and anti-inflammatory effects. physiology.orgnih.gov

The enzyme sEH rapidly metabolizes these beneficial EETs into DHETs, which are generally considered less biologically active. physiology.orgsemanticscholar.org By inhibiting sEH, cyclopropylurea derivatives prevent this degradation, leading to a significant increase in the circulating levels of EETs. mdpi.comfrontiersin.org This stabilization and enhancement of endogenous EETs potentiates their natural pharmacological properties. acs.org

For example, the administration of a potent cyclopropylurea-based sEH inhibitor to DOCA-salt-treated rats, a model for hypertension and renal injury, resulted in the suppression of urinary albumin and MCP-1 excretion, markers of renal damage. nih.gov This protective effect is attributed to the elevated levels of EETs resulting from sEH inhibition. Furthermore, the inhibition of sEH can activate endogenous resolution pathways for inflammation. researchgate.net This highlights the therapeutic potential of modulating EET metabolism with specific inhibitors like this compound derivatives for conditions involving inflammation and cardiovascular issues. nih.govfrontiersin.org Some research has also explored stable EET analogs that incorporate a urea structure and possess sEH inhibitory properties, further demonstrating the link between the urea moiety, sEH inhibition, and the modulation of EET-related pathways. nih.gov

Heat Shock 70 kDa Protein 1A Inhibition

An extensive review of scientific literature did not yield specific derivatives of this compound with documented inhibitory activity against Heat Shock 70 kDa Protein 1A (HSP70). Research in this area has focused on other chemical scaffolds.

Bcl-2-like Protein Inhibition

Currently, there is a lack of specific research data identifying this compound derivatives as direct inhibitors of Bcl-2-like proteins. The development of Bcl-2 inhibitors has primarily centered on other classes of compounds.

Induced Myeloid Leukemia Cell Differentiation Protein Mcl-1 Inhibition

No specific this compound derivatives have been prominently identified as inhibitors of Induced Myeloid Leukemia Cell Differentiation Protein Mcl-1 in the available scientific literature. The search for Mcl-1 inhibitors is an active area of research focusing on various other chemical structures.

Glutathione S-transferase Mu 1 Inhibition

The scientific literature does not currently contain specific examples of this compound derivatives that act as inhibitors of Glutathione S-transferase Mu 1 (GSTM1). Inhibitors of this enzyme typically belong to other chemical families.

Aurora B Kinase Inhibition

The this compound moiety is a key structural feature in a class of potent multi-kinase inhibitors, most notably in the compound AT9283. This compound has demonstrated significant inhibitory activity against Aurora B kinase, a crucial regulator of mitosis.

AT9283, chemically identified as 1-Cyclopropyl-3-(3-(5-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)urea, is a versatile kinase inhibitor. cancer.govnih.gov It potently targets Aurora A and Aurora B kinases, in addition to other kinases such as JAK2 and Abl. medchemexpress.comcaymanchem.com Its mechanism of action involves binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates essential for cell division. caymanchem.com The inhibition of Aurora B by AT9283 has been shown to disrupt the proper progression of mitosis, leading to antiproliferative effects in various cancer cell lines. nih.govastx.com

| Compound Name | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| AT9283 | Aurora B | 3 | caymanchem.com |

| AT9283 | Aurora A | 3 | caymanchem.com |

The inhibition of Aurora B kinase by derivatives such as AT9283 has profound effects on cell cycle progression and cell viability. Aurora B plays a critical role in the spindle assembly checkpoint, which ensures the correct attachment of chromosomes to the mitotic spindle before cell division proceeds.

Treatment of cancer cells with AT9283 leads to a failure in cytokinesis, the final stage of cell division, resulting in the formation of polyploid cells (cells with more than the normal number of chromosome sets). medchemexpress.com This endoreduplication is a hallmark of Aurora B inhibition. nih.govresearchgate.net This disruption of mitotic progression ultimately triggers apoptotic pathways, leading to programmed cell death. cancer.govnih.gov Studies have shown that AT9283 induces apoptosis in a dose- and time-dependent manner in various B-cell non-Hodgkin's lymphoma cell lines. nih.govresearchgate.net The antiproliferative effects of AT9283 have been demonstrated with an IC50 of less than 1 μM in these cell lines. nih.govovid.com Furthermore, in vivo studies have indicated that treatment with AT9283 can lead to the stabilization of p53, a tumor suppressor protein, suggesting a mechanism for triggering apoptosis. astx.com

| Effect | Description | Reference |

|---|---|---|

| Cell Cycle Arrest | Inhibition of Aurora B leads to endoreduplication and polyploidy. | nih.gov |

| Apoptosis | Induces programmed cell death in a dose- and time-dependent manner. | medchemexpress.comnih.gov |

| Antiproliferative Activity | Inhibits cell proliferation in various cancer cell lines (IC50 < 1 μM). | nih.govovid.com |

Receptor Agonism/Antagonism

A comprehensive search of the scientific literature did not reveal any significant findings regarding the agonistic or antagonistic activities of this compound derivatives on common pharmacological receptors. The primary focus of research for compounds containing this moiety has been on enzyme inhibition, particularly in the context of cancer therapy.

Formyl Peptide Receptor (FPR) Agonism (FPR1, FPR2)

Derivatives of this compound have been identified as agonists for the Formyl Peptide Receptor 2 (FPR2) and the Formyl Peptide Receptor 1 (FPR1). These receptors are members of the G protein-coupled receptor (GPCR) family and are primarily expressed on mammalian phagocytic leukocytes, playing a crucial role in host defense and inflammation. FPRs are activated by a wide range of structurally diverse agonists, including N-formyl peptides from bacteria and mitochondria, as well as endogenous anti-inflammatory peptides and lipids. A patent for "Cyclopropyl urea formyl peptide 2 receptor and formyl peptide 1 receptor agonists" describes novel compounds intended for the treatment of conditions like atherosclerosis and heart failure, highlighting the therapeutic interest in this chemical class as FPR agonists researchgate.net.

The activation of FPR1 and FPR2 can trigger different cellular responses. FPR1 is a well-studied GPCR, and its activation is associated with a range of inflammatory responses, including the stimulation of leukocyte migration nih.gov. FPR2, on the other hand, is considered a more complex receptor, as its activation can lead to either pro-inflammatory or anti-inflammatory and pro-resolving effects, depending on the specific ligand that binds to it nih.govwikipedia.org. Small-molecule agonists have been developed that show specificity for either FPR1, FPR2, or act as mixed agonists for both receptors researchgate.net.

The dual nature of FPR2 makes it a particularly interesting target for modulating inflammation. The resolution of inflammation is an active process, and the discovery of specialized pro-resolving mediators (SPMs) and their receptors, like FPR2, has opened new avenues for treating diseases characterized by chronic inflammation cuny.edu. Agonism at FPR2 can initiate pro-resolving signaling cascades, helping to switch off the inflammatory response and restore tissue homeostasis nih.govnih.govnih.gov. This has led to the concept of "resolution pharmacology," which aims to develop drugs that actively promote the resolution of inflammation rather than just suppressing its symptoms nih.govnih.govnih.gov.

FPR2 agonists can modulate the immune response by attenuating signals that lead to the generation of pro-inflammatory cytokines such as IL-1β and its downstream targets like IL-6 nih.gov. Research into novel ureidopropanamide derivatives, which are also FPR2 agonists, has shown that these compounds can inhibit the production of pro-inflammatory cytokines in microglial cells, suggesting their potential in treating neuroinflammation eurekaselect.com.

Ischemia-reperfusion (I/R) injury is a significant cause of tissue damage in conditions like stroke and myocardial infarction, characterized by a strong inflammatory response nih.gov. The FPR family, particularly FPR2, is implicated in the pathophysiology of I/R injury nih.gov. Activation of FPRs can modulate the inflammatory cascade that occurs upon reperfusion of ischemic tissue nih.govnih.gov.

Studies have shown that silencing the FPR1 gene can suppress inflammation, cardiomyocyte apoptosis, and ventricular remodeling in animal models of I/R injury nih.gov. Conversely, the activation of FPR2 by selective agonists has been shown to be cardioprotective. For instance, the selective FPR2 agonist BMS-986235 was found to stimulate pro-resolution activities in macrophages, improve cardiac structure, and preserve heart function after myocardial infarction in rodent models dntb.gov.ua. This suggests that targeting FPRs, and specifically promoting the pro-resolving pathways via FPR2 with agonists like cyclopropylurea derivatives, could be a novel therapeutic strategy for treating ischemia-reperfusion injury nih.govnih.gov.

Dopamine (B1211576) D1 Receptor Agonism

The dopamine D1 receptor (D1R) is a G protein-coupled receptor that plays a critical role in regulating memory, learning, and motor behavior nih.gov. Activation of the D1R stimulates the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA), which in turn modulates the function of various neuronal proteins, including glutamate (B1630785) receptor subunits guidetopharmacology.org. While various chemical scaffolds have been explored for developing D1 receptor agonists, the scientific literature reviewed does not provide direct evidence of this compound or its derivatives acting as agonists for the dopamine D1 receptor nih.govnih.govnih.govdntb.gov.ua. Research on cyclopropyl-containing compounds in this context has focused on other scaffolds, such as 2-phenylcyclopropylmethylamine, which have been investigated primarily as Dopamine D2 receptor partial agonists nih.govnih.gov.

Anticancer Activity

The urea scaffold is a significant feature in many anticancer agents due to its versatile biological activities. Derivatives of urea have shown promise in cancer therapy through various mechanisms, including the inhibition of kinases and the disruption of microtubule polymerization.

Numerous studies have demonstrated the antiproliferative activity of urea-containing compounds against a wide range of human cancer cell lines. The urea chemotype is considered one of the most interesting scaffolds in the development of cancer treatments. For example, certain 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives have exhibited broad-spectrum antiproliferative activity against cell lines from leukemia, colon, renal, and breast cancers. Similarly, ethylenediurea (B156026) derivatives have shown anti-proliferative effects on breast cancer, melanoma, and glioblastoma cell lines.

The efficacy of these compounds can be significant, with some derivatives showing superior potency compared to established anticancer drugs like paclitaxel (B517696) and gefitinib (B1684475) in certain cell lines. The table below presents data on the inhibitory concentrations (IC50) of various urea derivatives against different cancer cell lines, illustrating the potential of this chemical class in oncology.

| Compound Class | Specific Derivative Example | Cancer Cell Line | Reported IC50 / Activity | Source |

|---|---|---|---|---|

| Suramin Derivatives | Compound 2 (Suramin Analogue) | MCF-7 (Breast Cancer) | 193 µM | |

| Nitrosoureas | Lomustine | U87 (Glioblastoma) | 55 µM | |

| Nitrosoureas | Lomustine | Temozolomide-resistant U87 | 86 µM | |

| 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Derivatives | Compound 5a | SK-MEL-5 (Melanoma) | Lethal effect at 10 µM | |

| 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Derivatives | Compound 5a | A498 (Renal Cancer) | Lethal effect at 10 µM | |

| 1,2,4-Oxadiazole Urea Hybrids | Compound 1k | MCF-7 (Breast Cancer) | Submicromolar range | |

| 1,2,4-Oxadiazole Urea Hybrids | Compound 1k | CaCo2 (Colorectal Carcinoma) | Submicromolar range |

A primary mechanism through which urea derivatives exert their anticancer effects is the inhibition of protein kinases. Protein kinases are critical enzymes in cellular signal transduction pathways that regulate cell proliferation, survival, and angiogenesis; their dysregulation is a hallmark of many cancers. The urea moiety is a pivotal pharmacophoric feature in numerous kinase inhibitors.

The functionality of the urea group is attributed to its ability to act as a rigid scaffold that can form a network of hydrogen bonds with amino acid residues in the kinase catalytic cleft. Specifically, the urea motif often establishes key hydrogen bonding interactions with glutamate and aspartate residues within the kinase binding pocket. This interaction is crucial for the inhibitory activity of many approved kinase inhibitors, such as Sorafenib, which targets the Raf kinase pathway. The design of many anticancer drugs, including those targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), has successfully incorporated the urea scaffold to achieve potent and selective kinase inhibition. The structural and synthetic versatility of the urea moiety continues to make it a privileged scaffold in medicinal chemistry for the development of new generations of kinase inhibitors.

Impact on Angiogenesis and Oncogenic Receptor Tyrosine Kinases (e.g., VEGFR, FGFR, PDGFR, KIT)

Derivatives of urea are recognized as a significant class of protein kinase inhibitors, which are crucial in cancer therapy. researchgate.net The urea functional group is adept at forming hydrogen bonds with amino acids within the catalytic cleft of kinases. researchgate.net This interaction is foundational to their mechanism of action against various receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor growth.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor survival and metastasis and is primarily driven by signaling pathways involving Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF). nih.gov The corresponding receptors, VEGFR and PDGFR, are key targets for anti-angiogenic therapies. nih.gov

Research has demonstrated that certain pyrazolopyrimidine urea derivatives act as potent inhibitors of VEGFR-2, with IC₅₀ values in the nanomolar range. nih.gov These compounds exert their cytotoxic effects by inducing cell cycle arrest and apoptosis. nih.gov Similarly, N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives have been found to selectively target members of the class III RTK family, which includes PDGFR, KIT, and Flt3. nih.govresearchgate.net Tivozanib, a urea-containing compound, is a potent inhibitor of VEGFR-1, VEGFR-2, and VEGFR-3, and also shows nanomolar activity against PDGFRβ and c-Kit. researchgate.net

The inhibition of multiple RTKs is a promising strategy. Studies have shown that combined inhibition of VEGFR and PDGFR signaling pathways can be more effective in suppressing tumor angiogenesis than targeting either pathway alone. nih.gov Some diaryl urea hybrids have also been investigated as inhibitors of angiokinases like PDGFR-β and FGFR-1. researchgate.net The interaction of VEGF-B with FGFR1 can also inhibit the FGF2-driven angiogenesis, highlighting the complex cross-talk between these signaling pathways. nih.gov

Table 1: Inhibitory Activity of Selected Urea Derivatives on Receptor Tyrosine Kinases

| Compound Class | Target Kinase(s) | Potency (IC₅₀) | Reference(s) |

|---|---|---|---|

| Pyrazolopyrimidine ureas | VEGFR-2 | Nanomolar range | nih.gov |

| N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]ureas | PDGFR, KIT, Flt3 | Not specified | nih.govresearchgate.net |

| Tivozanib | VEGFR-1, -2, -3, PDGFRβ, c-Kit | 0.16-0.24 nM | researchgate.net |

| Diaryl urea hybrids | PDGFR-β, FGFR-1 | Not specified | researchgate.net |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For 1,3-disubstituted urea derivatives, SAR analyses have provided key insights into the structural requirements for antiproliferative activity. nih.gov

Key findings from SAR studies on urea derivatives include:

Aromatic Ring: The presence of an aromatic ring on the N-3 position of the urea moiety generally enhances inhibitory activity against cancer cell lines. nih.gov

Substituents on the Phenyl Ring:

Hydroxyl Groups: The addition of hydroxyl (-OH) groups to the phenyl ring tends to reduce antiproliferative activity, potentially by decreasing the permeability of the cell membrane. nih.gov

Nitro Group: Introducing a nitro (-NO₂) group at the C-3 position of the aromatic ring has been shown to generally decrease activity. nih.gov

Urea Moiety Modifications: The integrity of the urea linker is critical. Replacing the urea with a thiourea (B124793) or a carbamate, or performing N-methylation on the urea nitrogen, leads to a significant decrease in anti-mycobacterial potency, suggesting the urea group is essential for target binding, likely through specific hydrogen bond interactions. nih.gov

Pharmacological Profile and In Vivo Studies

The translation of a compound from a promising in vitro candidate to a viable therapeutic agent depends heavily on its pharmacological profile, including its metabolic stability, ability to reach its target tissue, and interactions with drug transporters.

Metabolic Stability and Plasma Clearance

Metabolic stability is a critical parameter that influences the pharmacokinetic properties of a drug, such as its half-life and bioavailability. nih.gov It is often assessed in vitro using liver microsomes, S9 fractions, or hepatocytes to predict in vivo clearance. admeshop.comuj.edu.pl Compounds that are rapidly metabolized have reduced exposure, while those with very high stability may accumulate and cause toxicity. researchgate.net Therefore, an optimal metabolic profile is sought. researchgate.net

For new chemical entities, in vitro assays are used to determine the intrinsic clearance (Clint), which reflects the rate of metabolism. nih.gov For example, in one study, the percentage of a test compound remaining after a 60-minute incubation with rat, dog, and human liver microsomes was 42.8%, 0.8%, and 42.0%, respectively, indicating significant interspecies variation. nih.gov The corresponding in vitro intrinsic clearance values were 0.0233, 0.1204, and 0.0214 mL/min/mg protein for rat, dog, and human microsomes, respectively. nih.gov Such data are vital for extrapolating to human pharmacokinetics and selecting appropriate animal models for further in vivo studies. researchgate.net

Table 2: Example of In Vitro Metabolic Stability Data for a Test Compound

| Species | % Remaining (after 60 min) | Intrinsic Clearance (mL/min/mg protein) | Reference |

|---|---|---|---|

| Rat | 42.8% | 0.0233 | nih.gov |

| Dog | 0.8% | 0.1204 | nih.gov |

| Human | 42.0% | 0.0214 | nih.gov |

Brain Permeability

For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. nih.gov The BBB is a highly selective barrier that protects the brain. nih.gov The permeability of a compound is often measured by its permeability-surface area (PS) product or a brain uptake index (BUI). nih.govmdpi.com

Lipophilicity (measured by parameters like aLogP) and polar surface area are key descriptors used to predict BBB permeation. mdpi.com Generally, small, lipophilic molecules with a low polar surface area are more likely to cross the BBB via passive diffusion. mdpi.com However, even lipophilic compounds can be actively removed from the brain by efflux transporters. nih.gov

Influence on Drug pKa and P-glycoprotein Efflux

P-glycoprotein (P-gp) is a critical efflux transporter located at biological barriers, including the BBB and the gastrointestinal tract. tg.org.auresearchgate.net It actively pumps a wide range of structurally diverse drugs out of cells, reducing their intracellular concentration and therapeutic efficacy. tg.org.aunih.gov Many anticancer drugs are substrates of P-gp, and its overexpression is a major mechanism of multidrug resistance in tumors. researchgate.netnih.gov

Therefore, during drug development, it is essential to determine if a new compound is a substrate, inhibitor, or inducer of P-gp. nih.govtg.org.au A compound that is a P-gp substrate may have poor oral bioavailability and limited brain penetration. nih.govresearchgate.net Conversely, inhibiting P-gp could increase the concentration of co-administered drugs, potentially leading to toxicity. researchgate.net Assessing P-gp liability early in the drug discovery process is crucial for developing compounds with favorable pharmacokinetic properties. nih.gov

Medicinal Chemistry and Drug Discovery Applications

Design and Development of Therapeutic Agents

1-Cyclopropylurea serves as a key starting material or intermediate in the synthesis of diverse organic compounds with potential therapeutic properties. For instance, it is utilized in the synthesis of N-Methylcyclazodone, a compound explored for its stimulant properties and potential nootropic effects through the modulation of neurotransmitter systems like dopamine (B1211576) and norepinephrine. The synthesis involves the reaction of α-chlorophenylacetyl chloride with this compound to form an intermediate amide, which is subsequently cyclized and methylated. The cyclopropylurea structure is also incorporated into novel indolin-2-one derivatives designed as potential Aurora B kinase inhibitors for targeting breast cancer. whiterose.ac.uk Furthermore, it is a component in the synthesis of compounds being investigated as inhibitors of TAM family kinases/CSF1R kinase and NTRK, relevant targets in cancer therapy. googleapis.com

Targeting Specific Enzymes and Receptors

Compounds incorporating the cyclopropylurea structure have been designed to target specific enzymes and receptors involved in disease pathways. An example is the development of indolin-2-one derivatives containing a cyclopropylurea moiety, which demonstrated inhibitory activity against Aurora B kinase, an enzyme crucial for cell division and a target in cancer therapy. whiterose.ac.uk The urea (B33335) moiety in these derivatives was found to be involved in hydrogen bonding interactions within the allosteric channel of the kinase. whiterose.ac.uk Additionally, this compound is used in the synthesis of analogues of noncatechol dopamine D1 receptor agonists, which are being investigated for their potential in treating neurological disorders by selectively modulating dopamine receptor signaling. nih.govresearchgate.net Compounds containing the cyclopropylamino carbonyl group have also been identified as RET kinase inhibitors, a target relevant in certain cancers. google.com

Lead Optimization and Compound Libraries

The cyclopropylurea group can be introduced or modified during the lead optimization process to fine-tune the pharmacological properties of drug candidates. Its inclusion can influence factors such as potency, selectivity, and metabolic stability. whiterose.ac.uk this compound can be used in the creation of compound libraries for screening purposes in drug discovery programs. google.comgoogle.comhoelzel-biotech.com Libraries of compounds incorporating specific structural features, potentially including the cyclopropylurea moiety, can be prepared using combinatorial chemistry techniques. google.comgoogle.com

Application in Neurological Disorders (e.g., Alzheimer's disease)

Compounds synthesized using this compound are being explored for their potential in treating neurological disorders. Research into functionally selective noncatechol dopamine D1 receptor agonists, synthesized with this compound as a starting material for certain analogues, highlights a potential application in addressing motor and cognitive deficits associated with diseases like Parkinson's disease and Alzheimer's disease. nih.govresearchgate.net These compounds are being investigated for their ability to selectively activate specific signaling pathways downstream of the D1 receptor. nih.govresearchgate.net

Treatment of Inflammatory Diseases

While not extensively detailed for this compound specifically in the provided results, related patent information mentions inflammatory diseases as potential therapeutic areas for compounds that may be synthesized using this compound or contain similar structural elements. Inflammatory bowel disease, Crohn's disease, ulcerative colitis, rheumatoid arthritis, and psoriasis are listed as examples of inflammatory conditions. google.comgoogle.com

Cardiovascular Applications (e.g., Atherosclerosis, Heart Failure)

Patent literature indicates that compounds potentially related to or synthesized using this compound may have applications in treating cardiovascular diseases. Conditions such as restenosis, cardiomegaly, atherosclerosis, myocardial infarction, and congestive heart failure are mentioned in the context of therapeutic use for certain compound classes. google.comgoogle.comgoogleapis.com

Renal Injury Mitigation

Some research suggests a potential role for compounds involving structural features found in molecules synthesized from this compound in addressing renal conditions. Kidney disease is mentioned as a potential therapeutic target for certain kinase inhibitors. googleapis.com Additionally, postoperative ocular hypotonia, sleep disorders, pain, and renal colic are listed in relation to the therapeutic applications of some compounds. google.com

Based on the available information from the search results, there is no specific research or data detailing the application or study of this compound in the context of Motor Neuron Diseases. Therefore, it is not possible to generate content for section 5.8 of the requested article outline.

While this compound's chemical properties and related compounds are described uni.lunih.govamericanelements.comnih.govuni.lu, its relevance to the treatment or research of Motor Neuron Diseases is not present in the provided search results.

Analytical Methodologies for 1 Cyclopropylurea Research

Spectrophotometric Methods

Spectrophotometric methods involve measuring the absorption or transmission of light by a substance at specific wavelengths. While general information on spectrophotometry exists, specific applications detailing the analysis of 1-Cyclopropylurea using this method were not prominently found in the search results. However, spectrophotometric methods are broadly used in analytical chemistry for quantitative analysis of compounds that absorb light in the UV-Vis range, and this technique could potentially be applied to this compound if it exhibits suitable chromophoric properties or can be derivatized to introduce a chromophore.

Spectrofluorimetric Methods

Spectrofluorimetry measures the fluorescence emitted by a substance after excitation by light. This technique is known for its high sensitivity. Similar to spectrophotometry, while the principles and applications of spectrofluorimetry for various compounds are well-documented, specific instances of its direct application to this compound were not detailed in the provided search results nih.govmdpi.comopenaccesspub.orgturkjps.org. However, if this compound is naturally fluorescent or can be appropriately derivatized, spectrofluorimetric methods could offer a sensitive approach for its detection and quantification.

Chromatographic Techniques (e.g., HPLC, HPTLC, UPLC)

Chromatographic techniques are widely used for separating and analyzing components in a mixture. High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-Performance Liquid Chromatography (UPLC) are powerful tools in this category.

HPLC is a fundamental technique for separating, identifying, and quantifying compounds in a mixture by differential interaction with a stationary phase as they are carried by a mobile phase. thermofisher.com One search result mentions HPLC testing for cyclopropyl (B3062369) urea (B33335), indicating its use in purity analysis, achieving a purity of 99.3%. google.com HPLC is a common analytical technique in the pharmaceutical industry for identifying and quantifying substances. researchgate.net

HPTLC is an enhanced version of TLC, offering improved separation and detection limits. humanjournals.comresearchgate.net It allows for the parallel analysis of multiple samples and offers advantages such as low solvent consumption and the ability for multiple detection modes. humanjournals.comub.edu While HPTLC is used for the analysis of various compounds, including pharmaceuticals and plant extracts, specific detailed applications for this compound were not found in the search results humanjournals.comresearchgate.netub.edunih.govresearchgate.net.

UPLC is an advanced form of liquid chromatography that uses smaller particle sizes and higher pressures to achieve faster separations, higher resolution, and increased sensitivity compared to traditional HPLC. austinpublishinggroup.comwaters.comcreative-proteomics.com UPLC is applicable for particles less than 2 µm in diameter, leading to better resolution, speed, and sensitivity. austinpublishinggroup.com UPLC coupled with mass spectrometry (UPLC-MS/MS) has been used for the analysis of various compounds, demonstrating improved chromatographic separation. nih.gov While the search results highlight the general benefits and applications of UPLC, specific detailed studies on the UPLC analysis of this compound were not provided.

Electrochemical Methods

Electrochemical methods involve the measurement of electrical properties, such as current or potential, in relation to chemical parameters. unimed.edu.ng Voltammetry, a common electrochemical technique, applies a varying voltage to an electrode and measures the resulting current, which can be used to study the electrochemical behavior of a system. libretexts.orgresearchgate.net Electrochemical stripping analysis (ESA) is a trace electroanalytical technique involving pre-concentration of the analyte on an electrode followed by a stripping step for quantification. mmu.ac.uk While these methods are broadly applicable to a range of organic compounds, specific research detailing the electrochemical analysis of this compound was not found in the provided search results unimed.edu.nglibretexts.orgresearchgate.netmmu.ac.ukrsc.org.

Capillary Electrophoresis

Capillary Electrophoresis (CE) is a technique that separates analytes based on their charge-to-mass ratio within a capillary tube under the influence of an electric field. wiley-vch.debio-rad.comuspnf.com CE can achieve high separation efficiencies with short analysis times and is suitable for both charged and neutral compounds (using techniques like MEKC). wiley-vch.de It requires small sample volumes and consumes minimal solvents. wiley-vch.de Although CE is a versatile analytical tool used for various compounds, including pharmaceuticals and biomolecules, specific applications focusing on the analysis of this compound using CE were not found in the search results wiley-vch.debio-rad.comuspnf.commun.capharmacompass.com.

Mass Spectrometry (LC/MS)

Mass Spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of compounds. researchgate.netrsc.org When coupled with liquid chromatography (LC-MS or LC-MS/MS), it becomes a highly selective and sensitive method for separating and identifying components in complex mixtures. researchgate.netrsc.orgwikipedia.orgthermofisher.com LC-MS is widely used in various fields, including pharmaceutical analysis, environmental monitoring, and metabolomics, due to its ability to analyze polar and thermally labile compounds. researchgate.netwikipedia.org While the search results emphasize the broad utility of LC-MS in chemical analysis, specific detailed applications of LC-MS for the analysis of this compound itself were not extensively provided rsc.orgwikipedia.orglibretexts.org. However, given its prevalence in analyzing organic molecules, it is highly probable that LC-MS is employed in the research of this compound, particularly for identification and quantification in complex matrices or for the analysis of related compounds.

X-ray Crystallography and Structural Determination

X-ray Crystallography is a technique used to determine the three-dimensional arrangement of atoms within a crystalline solid. libretexts.orgcam.ac.uk By analyzing the diffraction pattern produced when X-rays strike a crystal, researchers can determine the crystal structure and the precise positions of atoms. libretexts.orgcam.ac.ukuu.nl This method is crucial for obtaining detailed structural information, including bond lengths, angles, and molecular conformation. libretexts.orguu.nl X-ray crystallography is a primary tool for characterizing the structure and bonding of organic and organometallic compounds. libretexts.org The search results indicate that X-ray crystallography has been used in conjunction with structure-based optimization of cyclopropyl urea compounds. cnjournals.com It is also mentioned in the context of determining the absolute configuration of drug molecules and identifying crystal forms. crystalpharmatech.com While direct crystal structure data for this compound specifically was not presented in detail within the snippets, the mention of its use with cyclopropyl urea derivatives and its importance in structural determination strongly suggests its application in understanding the solid-state structure of this compound or related compounds google.commun.cacam.ac.ukcnjournals.comcrystalpharmatech.comlcms.czxtalpi.com.

Validation of Analytical Methods (e.g., linearity, accuracy, reproducibility)

The rigorous validation of analytical methods is a critical step in ensuring the reliability and accuracy of results in chemical analysis. For compounds like this compound, particularly when assessed as a reference standard or an impurity, method validation parameters such as linearity, accuracy, and reproducibility are essential.

Linearity assesses the method's ability to obtain test results directly proportional to the concentration of the analyte within a given range. Accuracy measures the closeness of test results obtained by the method to the true value. Reproducibility evaluates the precision between laboratories. Other important validation parameters typically include specificity, detection limit, quantitation limit, and range.

While specific detailed data tables showing the validation parameters (linearity, accuracy, reproducibility) explicitly for this compound analysis were not extensively found in the consulted literature, the principles of validation are universally applied in analytical chemistry to ensure method suitability for its intended purpose. Analytical techniques commonly employed for the analysis of urea derivatives and related compounds, which would necessitate such validation, include High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy quickcompany.inresearchgate.net. For instance, HPLC methods are developed and validated for determining the purity and assay of related cyclopropylamine (B47189) derivatives and their urea analogues, with the capability to detect impurities at very low limits, such as 0.001% quickcompany.in. This highlights the need for sensitive and well-validated methods. Similarly, NMR spectroscopy is used for structural characterization and determining the degree of substitution in related urea compounds, implying validated spectroscopic techniques are in use researchgate.net.

The validation process confirms that the chosen analytical method is appropriate for the specific matrix and concentration range of this compound being analyzed, ensuring confidence in quantitative and qualitative results.

Application in Quality Control and Reference Standards